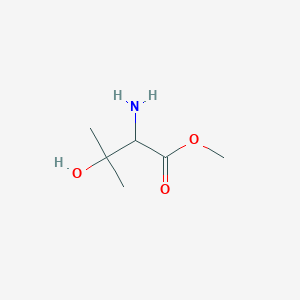

Methyl 2-amino-3-hydroxy-3-methylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-amino-3-hydroxy-3-methylbutanoate is an organic compound with the molecular formula C6H13NO3 It is a derivative of butanoic acid and contains both amino and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-hydroxy-3-methylbutanoate can be synthesized through several methods. One common approach involves the reaction of 2-amino-3-hydroxy-3-methylbutanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as esterification, purification, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-hydroxy-3-methylbutanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of methyl 2-oxo-3-methylbutanoate.

Reduction: Formation of methyl 2-amino-3-methylbutanoate.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-amino-3-hydroxy-3-methylbutanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with receptors or other proteins, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride

- This compound hydrobromide

- This compound sulfate

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structural features also make it a valuable intermediate in the synthesis of more complex molecules, distinguishing it from other similar compounds.

Biological Activity

Methyl 2-amino-3-hydroxy-3-methylbutanoate, commonly referred to as HMB (beta-hydroxy-beta-methylbutyrate), is a compound derived from the amino acid leucine. It has garnered considerable attention in the fields of nutrition and pharmacology due to its potential biological activities, particularly in muscle metabolism, exercise recovery, and various therapeutic applications. This article explores the biological activity of HMB, supported by relevant research findings, case studies, and data tables.

Overview of Biological Activity

HMB is primarily recognized for its role in promoting muscle health and recovery. It is a metabolite of leucine, an essential amino acid that plays a crucial role in protein synthesis and muscle maintenance. The biological activities associated with HMB include:

- Muscle Mass and Strength Enhancement : HMB supplementation has been shown to increase muscle mass and strength, particularly in individuals undergoing resistance training.

- Reduction of Muscle Damage : HMB may attenuate exercise-induced muscle damage, thereby facilitating quicker recovery.

- Fat Loss : Some studies suggest that HMB can aid in fat loss while preserving lean body mass.

HMB exerts its effects through several mechanisms:

- Protein Synthesis Stimulation : HMB enhances the rate of protein synthesis by activating the mTOR pathway, which is critical for muscle growth.

- Inhibition of Protein Breakdown : It reduces muscle protein breakdown by inhibiting the activity of proteolytic enzymes.

- Anti-inflammatory Effects : HMB may exert anti-inflammatory effects that contribute to reduced muscle damage during intense exercise.

Research Findings and Case Studies

Numerous studies have investigated the effects of HMB supplementation across various populations. Below are some key findings:

Applications in Clinical Settings

HMB has been studied for its potential therapeutic applications beyond athletic performance:

- Cachexia and Muscle Wasting : Research indicates that HMB supplementation can help mitigate muscle loss in patients suffering from cachexia due to chronic diseases.

- Sarcopenia : In older adults, HMB may help preserve lean body mass and strength, reducing the risk of frailty.

- Postoperative Recovery : Some studies suggest that HMB can enhance recovery outcomes in surgical patients by promoting faster healing and reducing complications.

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

methyl 2-amino-3-hydroxy-3-methylbutanoate |

InChI |

InChI=1S/C6H13NO3/c1-6(2,9)4(7)5(8)10-3/h4,9H,7H2,1-3H3 |

InChI Key |

PKZCMYOGIKCTFK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C(=O)OC)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.